molecular formula C68H116N16O18 B15135798 Aurein 1.1

Aurein 1.1

Cat. No.: B15135798
M. Wt: 1445.7 g/mol
InChI Key: ZDNJRZFLCQAKNN-KCXQPHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurein 1.1 is a peptide belonging to the aurein family, which is known for its antimicrobial properties. This peptide is isolated from the skin secretions of the green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis Aurein 1

Preparation Methods

Synthetic Routes and Reaction Conditions

Aurein 1.1 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . The reaction conditions include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Aurein 1.1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aurein 1.1 has a wide range of applications in scientific research, including:

Mechanism of Action

Aurein 1.1 exerts its antimicrobial effects by disrupting the integrity of microbial cell membranes. The peptide interacts with the lipid bilayer, leading to membrane permeabilization and cell lysis . The primary molecular targets are the phospholipids within the microbial cell membrane. The peptide’s amphipathic nature allows it to insert into the membrane, forming pores that compromise membrane integrity .

Properties

Molecular Formula

C68H116N16O18

Molecular Weight

1445.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C68H116N16O18/c1-12-37(7)53(57(72)91)81-65(99)49(35-85)80-60(94)45(27-28-51(87)88)75-58(92)41(11)73-66(100)54(38(8)13-2)82-61(95)44(26-20-22-30-70)76-59(93)43(25-19-21-29-69)77-67(101)55(39(9)14-3)84-68(102)56(40(10)15-4)83-64(98)48(33-52(89)90)79-63(97)47(32-42-23-17-16-18-24-42)78-62(96)46(31-36(5)6)74-50(86)34-71/h16-18,23-24,36-41,43-49,53-56,85H,12-15,19-22,25-35,69-71H2,1-11H3,(H2,72,91)(H,73,100)(H,74,86)(H,75,92)(H,76,93)(H,77,101)(H,78,96)(H,79,97)(H,80,94)(H,81,99)(H,82,95)(H,83,98)(H,84,102)(H,87,88)(H,89,90)/t37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-,56-/m0/s1

InChI Key

ZDNJRZFLCQAKNN-KCXQPHGNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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